molecular formula C7H16N2 B1180461 (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) CAS No. 196413-73-7

(CYS(ET)2,7)-ALPHA-CGRP (HUMAN)

Cat. No.: B1180461
CAS No.: 196413-73-7
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Description

Overview of Calcitonin Gene-Related Peptide (CGRP) Family

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide belonging to the calcitonin family of peptides. wikipedia.org Discovered in the early 1980s, it resulted from the understanding that the calcitonin gene could undergo alternative RNA processing to produce a novel peptide. nih.govnih.gov CGRP has since been identified as a key player in various physiological processes, making it a significant subject of academic and clinical research. nih.govmdpi.com

In humans, CGRP is present in two main forms: α-CGRP and β-CGRP. wikipedia.org These isoforms originate from two different genes located on chromosome 11. nih.gov α-CGRP is encoded by the CALCA gene (also known as CALC1), which also codes for the hormone calcitonin. wikipedia.orgnih.gov Through tissue-specific alternative splicing of the primary RNA transcript from the CALCA gene, either calcitonin or α-CGRP is produced. nih.govnih.gov Calcitonin is predominantly synthesized in the C-cells of the thyroid gland, while α-CGRP is primarily expressed in neurons. nih.gov

β-CGRP is encoded by a separate but nearby gene, CALCB (or CALC2). wikipedia.org The two peptide isoforms are highly similar, sharing over 90% homology and differing by only three amino acids in humans. wikipedia.orgnih.gov While their biological functions are largely comparable, their distinct genetic origins and expression patterns suggest potentially different regulatory mechanisms and subtle functional distinctions. nih.govnih.gov α-CGRP is the more abundant and studied isoform within the nervous system. nih.gov

CGRP is extensively distributed throughout the central (CNS) and peripheral nervous systems (PNS). nih.govnih.gov A primary site of CGRP synthesis is in the cell bodies of sensory neurons, particularly within the dorsal root ganglia (DRG) and the trigeminal ganglion. wikipedia.orgnih.govnih.gov These sensory neurons are mainly unmyelinated C-fibers and thinly myelinated Aδ-fibers. nih.gov

From these ganglia, CGRP-containing nerve fibers project widely, innervating a vast array of tissues. researchgate.net This includes a dense network of perivascular nerves around blood vessels throughout the body. nih.gov In the CNS, CGRP is found in various regions, including the amygdala, brainstem, hypothalamus, and the dorsal horn of the spinal cord, indicating its involvement in diverse neurological functions. nih.govnih.gov

In research, CGRP is recognized for its fundamental roles in several key biological processes, most notably neurogenic signaling and vasoregulation. nih.govresearchgate.net

Vasoregulation: CGRP is one of the most potent endogenous vasodilators identified. nih.govmdpi.comnih.gov It causes the relaxation of vascular smooth muscle, leading to the widening of blood vessels and an increase in blood flow. mdpi.comnih.gov This effect is crucial for cardiovascular homeostasis and protective mechanisms in conditions like hypertension and ischemia. nih.govnih.gov

Neurogenic Signaling: Released from the endings of sensory nerves, CGRP is a key mediator of neurogenic inflammation. researchgate.net It is intrinsically involved in the transmission of nociceptive (pain) signals and contributes to inflammatory responses. wikipedia.orgnih.gov Research has heavily implicated CGRP in the pathophysiology of migraine headaches, where its release from trigeminal nerves contributes to pain and vasodilation. wikipedia.orgmdpi.com

Beyond these primary roles, research also investigates CGRP's involvement in tissue protection and repair, immune modulation, and metabolic regulation. nih.govmdpi.com

Introduction to Synthetic CGRP Analogs in Research

The use of naturally occurring peptides like CGRP in research and as potential therapeutics is often limited by inherent pharmacological drawbacks. nih.gov Native peptides typically have poor oral bioavailability and a short biological half-life due to rapid degradation by proteases in the body. nih.govnih.gov To overcome these limitations, scientists develop synthetic peptide analogs. rsc.orgcreative-enzymes.com

The primary goals of developing synthetic analogs include:

Enhanced Stability: Modifying the peptide structure to make it more resistant to enzymatic breakdown, thereby prolonging its duration of action. rsc.org

Improved Receptor Selectivity: Designing analogs that bind with high affinity and specificity to a particular receptor subtype, which is critical for dissecting the distinct roles of different receptors. nih.gov

Optimized Potency: Altering the structure to create more potent agonists (which activate receptors) or antagonists (which block receptors). nih.gov

Better Pharmacokinetic Profiles: Engineering molecules with improved absorption, distribution, and metabolism for more effective use in experimental models. nih.gov

These engineered peptides are invaluable research tools, allowing for more precise and controlled investigation of biological systems. thermofisher.com

(CYS(ET)2,7)-ALPHA-CGRP (HUMAN) is a synthetically modified analog of human α-CGRP designed for use as a specialized research tool. nih.govguidetopharmacology.org Its defining feature is a structural modification to the N-terminal ring, which is a critical region for receptor activation in the native peptide. nih.gov

In native α-CGRP, a disulfide bond between the cysteine residues at positions 2 and 7 forms a cyclic structure. nih.gov In (CYS(ET)2,7)-ALPHA-CGRP (HUMAN), this disulfide bridge is replaced with a stable thioether linkage (specifically, an ethylamide group). nih.govguidetopharmacology.org This modification makes the peptide resistant to reduction and enzymatic degradation, significantly increasing its stability and duration of action compared to native α-CGRP. nih.gov

Initially, this analog was developed with the aim of creating a selective agonist for the CGRP2 receptor subtype. nih.gov However, subsequent research has shown that it is also a potent agonist at CGRP1 receptors, the more classically defined CGRP receptor. nih.gov Despite the lack of absolute selectivity, its high potency and stability make (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) a valuable tool for studies requiring sustained and robust activation of CGRP receptors to investigate the long-term physiological and cellular consequences of CGRP signaling. nih.govnih.gov

Data Tables

Table 1: Comparison of CGRP Isoforms

Feature α-CGRP β-CGRP
Gene CALCA (CALC1) CALCB (CALC2)
Origin Alternative splicing of the calcitonin/CGRP gene Encoded by a separate gene
Primary Location Central and Peripheral Nervous Systems Enteric Nervous System (also found elsewhere)
Amino Acid Difference Differs by 3 amino acids from β-CGRP in humans Differs by 3 amino acids from α-CGRP in humans

| Research Focus | Extensively studied, especially in migraine and cardiovascular function | Less studied, but biological roles are largely similar to α-CGRP |

Table 2: Properties of (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) as a Research Compound

Property Description Reference
Compound Type Synthetic Analog of human α-CGRP guidetopharmacology.org
Key Structural Modification Replacement of the Cys2-Cys7 disulfide bridge with a stable thioether (ethylamide) linkage. nih.gov
Pharmacological Profile Potent CGRP receptor agonist. nih.govnih.gov
Primary Advantage in Research Increased stability and resistance to degradation compared to native α-CGRP, leading to a longer duration of action. nih.gov

| Main Research Application | Used to study the effects of sustained CGRP receptor activation in various in vitro and in vivo experimental models. | nih.gov |

Defining (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) as a Research Tool

Structural Modification: Cys2-Cys7 Ethyl Bridge

The defining structural feature of (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) is the replacement of the native disulfide bridge between the cysteine residues at positions 2 and 7 with a more stable ethyl bridge. This modification involves the substitution of the sulfur-sulfur bond with a carbon-carbon bond, creating a linear analogue of the typically cyclic N-terminal region of α-CGRP.

This seemingly subtle alteration has profound implications for the peptide's interaction with CGRP receptors. The disulfide bond is a key characteristic of the CGRP peptide family and is generally important for its potency. nih.gov Breaking this bond can reduce the peptide's activity; however, the nature of the modification is critical. nih.gov In the case of (CYS(ET)2,7)-ALPHA-CGRP (HUMAN), the introduction of the ethyl bridge was a deliberate strategy to enhance its selectivity for a specific CGRP receptor subtype.

Historical Context of its Identification and Use

The development of (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) is rooted in the effort to differentiate the functions of the two main CGRP receptor subtypes, CGRP1 and CGRP2. Early research suggested the existence of these subtypes based on the differential effects of CGRP and its fragments in various tissues. nih.govnih.gov For instance, the C-terminal fragment CGRP(8-37) was found to be a potent antagonist at CGRP1 receptors but was much less effective at what were then classified as CGRP2 receptors. nih.govgenscript.com

A key challenge in studying these receptor subtypes was the lack of selective agonists. An earlier linear analogue, [Cys(Acm)2,7]hCGRP alpha, showed some promise as a CGRP2 agonist but suffered from low potency. nih.gov This limitation spurred researchers to investigate further structural modifications to create a more effective tool.

In 1997, a study by Dumont and colleagues systematically explored various modifications of the linear [Cys(Acm)2,7]hCGRP alpha analogue. nih.gov Their research culminated in the synthesis and characterization of (CYS(ET)2,7)-ALPHA-CGRP (HUMAN). They discovered that replacing the acetamidomethyl (Acm) groups on the cysteine residues with an ethyl bridge resulted in a compound with significantly higher potency at the CGRP2 receptor, as demonstrated in the rat vas deferens bioassay, a classic model for CGRP2 activity. nih.gov Conversely, the analogue showed only minimal activity at the CGRP1 receptor, modeled in the guinea pig atrium. nih.gov

This breakthrough provided the scientific community with a potent and selective agonist for the CGRP2 receptor subtype, enabling more precise investigations into its physiological roles. nih.gov However, subsequent research has also indicated that in some experimental systems, such as human neuroblastoma SK-N-MC cells, (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) can also act as a potent agonist at CGRP1 receptors, suggesting that its selectivity may be species- or cell type-dependent. nih.gov

Below are interactive data tables summarizing the research findings on the binding affinity and functional activity of (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) in comparison to the native α-CGRP and the precursor analogue.

Table 1: Comparative Binding Affinities of CGRP Analogues

CompoundTissue/Cell LineRadioligandIC50 (nM)
α-CGRP (human)Rat Brain Homogenates[¹²⁵I]hCGRP~0.1
(CYS(ET)2,7)-ALPHA-CGRP (HUMAN)Rat Brain Homogenates[¹²⁵I]hCGRP0.3
[Cys(Acm)2,7]hCGRP alphaRat Brain Homogenates[¹²⁵I]hCGRP>1000
(CYS(ET)2,7)-ALPHA-CGRP (HUMAN)SK-N-MC Cell Membranes[¹²⁵I]-αCGRP0.030 ± 0.013
αCGRP-(8-37)SK-N-MC Cell Membranes[¹²⁵I]-αCGRP0.60 ± 0.013

IC50 represents the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Table 2: Comparative Functional Activity of CGRP Analogues

CompoundBioassayReceptor TargetEC50 (nM)
α-CGRP (human)Guinea Pig AtriumCGRP1~1
(CYS(ET)2,7)-ALPHA-CGRP (HUMAN)Guinea Pig AtriumCGRP1>1000
α-CGRP (human)Rat Vas DeferensCGRP2~10
(CYS(ET)2,7)-ALPHA-CGRP (HUMAN)Rat Vas DeferensCGRP23.4 ± 1.2
[Cys(Acm)2,7]hCGRP alphaRat Vas DeferensCGRP282 ± 7.5
α-CGRP (human)SK-N-MC Cells (cAMP accumulation)CGRP10.4 ± 0.08
(CYS(ET)2,7)-ALPHA-CGRP (HUMAN)SK-N-MC Cells (cAMP accumulation)CGRP11.6 ± 0.2

EC50 represents the concentration of the compound that produces 50% of the maximal response.

Properties

CAS No.

196413-73-7

Molecular Formula

C7H16N2

Origin of Product

United States

Structural Characteristics and Research Synthesis of Cys Et 2,7 Alpha Cgrp Human

Primary Amino Acid Sequence and Nomenclature

The primary amino acid sequence of (Cys(Et)2,7)-alpha-CGRP (human) is H-Ala-Cys(Et)-Asp-Thr-Ala-Thr-Cys(Et)-Val-Thr-His-Arg-Leu-Ala-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Gly-Val-Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH2. chemnet.com The nomenclature "(Cys(Et)2,7)" indicates a specific chemical modification where the disulfide bridge typically formed between the cysteine residues at positions 2 and 7 of the peptide chain is replaced by an ethyl bridge. The "alpha-CGRP (human)" denotes that the base peptide is the alpha form of human calcitonin gene-related peptide.

Significance of the Cys2-Cys7 Motif in Native Human α-CGRP

Native Disulfide Bridge Functionality

In the native human α-CGRP, a 37-amino acid neuropeptide, a disulfide bond between the cysteine residues at positions 2 and 7 is a defining structural feature. nih.govmdpi.com This intramolecular bridge creates a seven-membered ring at the N-terminus of the peptide. nih.gov This ring structure is crucial for the peptide's biological activity. nih.gov The disulfide bond helps to maintain a specific conformation of the N-terminal region, which is essential for receptor activation. mdpi.cominrae.fr Breakage of this disulfide bond generally leads to a reduction in the peptide's potency. nih.gov The entire calcitonin family of peptides, which includes CGRP, shares this characteristic N-terminal disulfide-bonded ring. nih.govmdpi.com

Conformational Impact on Receptor Interaction

The conformation imparted by the Cys2-Cys7 disulfide bridge is critical for the interaction of α-CGRP with its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). nih.gov The interaction is often described by a "two-domain model." nih.gov In this model, the C-terminal portion of CGRP first binds to the extracellular domain of the receptor, acting as an "affinity trap." nih.gov This initial binding event increases the local concentration of the peptide, facilitating the interaction of the N-terminal domain, including the disulfide-bonded ring, with the transmembrane domains of the receptor, leading to its activation. nih.gov The removal of the first seven amino acids, which includes this ring, results in the well-known CGRP antagonist, CGRP(8-37), which can bind to the receptor but cannot activate it, highlighting the essential role of the N-terminal structure in initiating a biological response. nih.gov Molecular dynamics simulations have shown that the disulfide bridge in the CGRP(1-7) fragment imparts a relatively rigid ring structure. inrae.fr

Chemical Modification: Introduction of the Ethyl Bridge

Purpose of the Ethyl Bridge in Modifying Peptide Structure and Activity

The introduction of an ethyl bridge to replace the native disulfide bond in (Cys(Et)2,7)-alpha-CGRP (human) is a strategic chemical modification aimed at investigating the structural requirements for CGRP receptor activation and selectivity. This modification creates a more stable and less flexible ring structure compared to the disulfide bond. The primary purpose of this modification was to create a potent and selective agonist for the CGRP2 receptor subtype. nih.gov Research has shown that this analog, (Cys(Et)2,7)hCGRPα, demonstrates high potency in certain bioassays, suggesting that the ethyl bridge can effectively mimic the conformational role of the disulfide bond in receptor activation. nih.gov While the disulfide bridge is important for the high biological activity of the native peptide, derivatives with modifications like the ethyl bridge can retain significant activity. nih.gov

Comparison with other Cys-modified CGRP Analogs (e.g., [Cys(ACM)2,7]hCGRP)

The properties of (Cys(Et)2,7)-alpha-CGRP are often compared to other analogs where the cysteine bridge is modified, such as [Cys(Acm)2,7]hCGRP. In this analog, the cysteine residues are protected with acetamidomethyl (Acm) groups, which prevents the formation of the disulfide bond and results in a linearized N-terminus.

Studies have revealed significant differences in the activity of these two analogs. [Cys(Acm)2,7]hCGRP has been characterized as a weak partial agonist at the CGRP1 receptor, with a much lower affinity compared to native human α-CGRP. nih.gov It has been considered a selective agonist for the CGRP2 receptor subtype, although its potency is relatively low. nih.govnih.gov

In contrast, (Cys(Et)2,7)hCGRPα has been shown to be a full and potent agonist. nih.govnih.gov For instance, in one study, (Cys(Et)2,7)hCGRPα was significantly more potent than [Cys(Acm)2,7]hCGRP in inhibiting the rat vas deferens twitch response. nih.gov While initially promoted as a selective CGRP2 agonist, further research has shown that (Cys(Et)2,7)hCGRPα is also a potent agonist for CGRP1 receptors, questioning its utility as a selective tool for distinguishing between CGRP receptor subtypes. nih.gov

Table 1: Comparison of Cys-modified CGRP Analogs

Feature (Cys(Et)2,7)-alpha-CGRP (human) [Cys(Acm)2,7]hCGRP
Modification Ethyl bridge replacing the disulfide bond Acetamidomethyl (Acm) groups on cysteines, preventing disulfide bond formation
N-terminal Structure Constrained ring structure Linearized
Receptor Activity Potent full agonist at both CGRP1 and CGRP2 receptors nih.govnih.gov Weak partial agonist at CGRP1 receptors, considered a low-potency CGRP2 agonist nih.govnih.govnih.gov

Methodologies for Peptide Synthesis and Purification

The synthesis and purification of CGRP analogues like (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) are complex processes that require precise chemical strategies to ensure the correct amino acid sequence and high purity of the final product. These methodologies are essential for obtaining reliable research material for pharmacological and structural studies.

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides, including complex analogues like (CYS(ET)2,7)-ALPHA-CGRP (HUMAN). acs.orgmdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. mdpi.com The use of a solid support facilitates the removal of excess reagents and by-products by simple filtration and washing, which significantly streamlines the synthesis process.

For the synthesis of CGRP analogues, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed. mdpi.comresearchgate.net This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. The synthesis cycle involves the deprotection of the Fmoc group with a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. mdpi.com

The coupling reaction is facilitated by activating agents to form a reactive species that readily reacts with the newly deprotected N-terminal amine of the growing peptide chain. Common activating reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). mdpi.com More efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently used to ensure high coupling efficiency, which is critical for the synthesis of long peptides like CGRP. mdpi.com

The synthesis of (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) would follow a similar protocol, with the key difference being the use of pre-modified cysteine residues, namely Fmoc-Cys(Et)-OH, during the coupling steps at positions 2 and 7. These modified amino acids are incorporated into the peptide chain in the same manner as other amino acids.

Once the entire peptide sequence is assembled on the resin, the peptide is cleaved from the solid support, and all the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin-bound peptide with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) in the presence of scavengers. acs.orgmdpi.com Scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are included to trap the reactive carbocations generated from the cleavage of the protecting groups, thereby preventing side reactions with sensitive amino acid residues like methionine and tryptophan.

SPPS Parameter Typical Implementation for CGRP Analogue Synthesis
Synthesis Strategy Fmoc-based Solid-Phase Peptide Synthesis (SPPS)
Solid Support Polystyrene or Polyethylene glycol (PEG) based resins (e.g., TentaGel, ChemMatrix)
N-α-Protection 9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent 20-40% Piperidine in Dimethylformamide (DMF)
Coupling Reagents HATU/HOAt/DIEA or DIC/HOBt
Modified Residues Fmoc-Cys(Et)-OH for positions 2 and 7
Cleavage Cocktail Trifluoroacetic acid (TFA) with scavengers (e.g., H₂O, TIS)

Following synthesis and cleavage from the resin, the crude peptide is a mixture containing the desired product along with truncated sequences, deletion sequences, and other impurities. Therefore, a rigorous purification and characterization process is essential to obtain a highly pure peptide for research purposes.

High-Performance Liquid Chromatography (HPLC) is the primary technique used for the purification and analysis of synthetic peptides. acs.orgmdpi.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. The crude peptide mixture is dissolved in an aqueous solvent and loaded onto a column packed with a non-polar stationary phase (e.g., C8 or C18 silica). The peptides are then eluted with a gradient of increasing organic solvent, typically acetonitrile, containing a small amount of an ion-pairing agent like TFA. acs.org The elution profile is monitored by UV absorbance at a specific wavelength (usually 214 or 280 nm), and fractions corresponding to the desired peptide are collected. The purity of the collected fractions is then assessed by analytical RP-HPLC. mdpi.com

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of the synthesized peptide by providing a precise measurement of its molecular weight. mdpi.comnih.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis. ESI-MS is often coupled with HPLC (LC-MS) to provide real-time mass analysis of the eluting fractions. nih.gov High-resolution mass spectrometry can confirm the elemental composition of the peptide, providing a high degree of confidence in its identity. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting the parent ion and analyzing the resulting fragment ions, which further confirms the correct amino acid sequence. nih.gov

Circular Dichroism (CD) Spectroscopy is a powerful technique used to investigate the secondary structure or folding of peptides in solution. nih.govnih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information about the proportions of different secondary structural elements, such as α-helices, β-sheets, and random coils. For CGRP and its analogues, CD studies have been crucial in understanding the conformational changes induced by modifications to the peptide backbone. nih.govnih.gov For instance, studies on CGRP analogues have shown that the N-terminal disulfide bridge is important for stabilizing the α-helical conformation. nih.gov The CD spectrum of (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) would be expected to show a predominantly random coil structure in aqueous solutions, in contrast to the α-helical content observed for the native, cyclized peptide. nih.gov

Analytical Technique Purpose in Peptide Characterization Typical Findings for CGRP Analogues
Reversed-Phase HPLC Purification of the crude peptide and assessment of purity.Elution as a single major peak, with purity typically >95%. mdpi.com
Mass Spectrometry (MS) Confirmation of the correct molecular weight and amino acid sequence.The measured mass should correspond to the calculated theoretical mass of the peptide. MS/MS confirms the sequence. nih.gov
Circular Dichroism (CD) Determination of the secondary structure (folding) in solution.Linear analogues like (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) are expected to exhibit a random coil conformation in aqueous buffer, while native CGRP shows significant α-helical content. nih.gov

Receptor Pharmacology of Cys Et 2,7 Alpha Cgrp Human

CGRP Receptor Complex Architecture

The canonical CGRP receptor is not a single protein but a heterotrimeric complex composed of three distinct proteins that are all necessary for function. nih.govnih.govnih.govresearchgate.net This intricate assembly is a hallmark of the CGRP signaling system and dictates ligand specificity and signal transduction.

The Calcitonin Receptor-Like Receptor (CLR), also known as calcitonin receptor-like receptor (CRLR), is a class B G-protein-coupled receptor (GPCR). nih.govmdpi.com Like other GPCRs, it possesses a characteristic seven-transmembrane domain structure. researchgate.netyoutube.com However, CLR on its own is inactive and cannot bind CGRP or initiate signaling. scienceofmigraine.com It requires the association with another protein, Receptor Activity-Modifying Protein 1 (RAMP1), for proper trafficking to the cell surface and to create a functional CGRP binding site. nih.govnih.govnih.gov The interaction between CLR and RAMP1 is fundamental for the pharmacological specificity of the CGRP receptor. nih.gov

Receptor Activity-Modifying Protein 1 (RAMP1) is a single-pass transmembrane protein that is essential for the function of the CGRP receptor. nih.govnih.govresearchgate.netnih.gov RAMPs are a family of accessory proteins that modulate the function of several class B GPCRs. wikipedia.org RAMP1 specifically associates with CLR to form the high-affinity CGRP receptor. nih.govmdpi.com This association is critical for the transport of CLR to the plasma membrane and for determining the ligand-binding specificity for CGRP. scienceofmigraine.comnih.gov The co-expression of CLR and RAMP1 is a prerequisite for the formation of a functional CGRP receptor. scienceofmigraine.com The interaction between the N-terminal domain of RAMP1 and CLR forms a binding pocket for CGRP. nih.gov

The Receptor Component Protein (RCP) is a 148-amino-acid intracellular peripheral membrane protein that represents a third essential component of the CGRP receptor complex. nih.govnih.gov Unlike CLR and RAMP1, which are involved in ligand binding and receptor trafficking, RCP is crucial for coupling the CLR/RAMP1 heterodimer to the intracellular signaling machinery, specifically to G-proteins. nih.govnih.gov Depletion of RCP has been shown to inhibit CGRP-mediated signal transduction without affecting CGRP binding, indicating that RCP is not a chaperone for the receptor but a key element in the signal transduction cascade. nih.govnih.gov Direct interaction between RCP and an intracellular domain of CLR is required for the activation of CLR signaling. nih.gov

CGRP Receptor Subtypes and Classification

The classification of CGRP receptors has been a subject of extensive research, with pharmacological data suggesting the existence of at least two major subtypes, designated as CGRP1 and CGRP2. nih.govnih.gov The development of selective agonists and antagonists has been instrumental in differentiating these subtypes.

The primary distinction between CGRP1 and CGRP2 receptors has been based on their differential sensitivity to specific antagonists and the agonistic properties of certain CGRP analogues. nih.govnih.gov The CGRP1 receptor is the well-characterized canonical receptor, a complex of CLR, RAMP1, and RCP. nih.gov This subtype is potently antagonized by the peptide fragment CGRP(8-37). nih.gov

The existence of a distinct CGRP2 receptor was proposed based on observations of CGRP-mediated responses that were insensitive to CGRP(8-37). The linear CGRP analogue, [Cys(Acm)2,7]hCGRPα, was initially identified as an agonist for the CGRP2 receptor subtype. nih.gov However, its low potency limited its utility. nih.gov Subsequent modifications led to the development of (CYS(ET)2,7)-alpha-CGRP (human), a potent and selective CGRP2 agonist. nih.gov This analogue demonstrates high potency in bioassays characteristic of CGRP2 receptors, such as the rat vas deferens, while having minimal effect on CGRP1 receptor-mediated responses, like those in the guinea pig atrium. nih.gov It is important to note that while the CGRP1 receptor is molecularly well-defined, the precise molecular composition of the CGRP2 receptor remains less clear, with some evidence suggesting it may involve different RAMP combinations with CLR or even other receptors. nih.gov

The truncated peptide CGRP(8-37) has been a cornerstone in the pharmacological classification of CGRP receptors. nih.gov It acts as a competitive antagonist at CGRP1 receptors, effectively blocking the binding and action of CGRP. nih.govnih.gov The high potency of CGRP(8-37) in antagonizing CGRP responses is considered a hallmark of CGRP1 receptor involvement. tocris.com

Conversely, responses that are insensitive or only weakly antagonized by CGRP(8-37) are often attributed to CGRP2 receptors. The development of (CYS(ET)2,7)-alpha-CGRP (human) provided a valuable tool to further probe these CGRP2-mediated effects. nih.gov This selective agonist, in conjunction with antagonists like CGRP(8-37), allows for a more precise pharmacological dissection of the physiological roles of the different CGRP receptor subtypes in various tissues and pathological conditions.

Agonistic Profile of (CYS(ET)2,7)-ALPHA-CGRP (HUMAN)

Classification as a Potent CGRP2 Receptor Agonist

(CYS(ET)2,7)-alpha-CGRP (human) is widely recognized as a potent and selective agonist for the CGRP2 receptor subtype. nih.gov The initial classification of CGRP receptors into CGRP1 and CGRP2 subtypes was based on the differential potencies of CGRP analogues and antagonists. nih.gov The CGRP1 receptor is characterized by its high affinity for the antagonist CGRP8-37, while the CGRP2 receptor shows lower affinity for this antagonist. nih.govnih.gov

The development of (CYS(ET)2,7)-alpha-CGRP (human) was a significant step in characterizing these subtypes. It demonstrated high potency in bioassays considered to be mediated by CGRP2 receptors, such as the rat vas deferens, while showing minimal activity at CGRP1 receptor-rich tissues like the guinea pig atrium. nih.gov This selectivity established it as a valuable tool for investigating the physiological functions of CGRP2 receptors. nih.gov

Quantitative Agonist Potency and Efficacy in Research Models

The potency and efficacy of (CYS(ET)2,7)-alpha-CGRP (human) have been quantified in various in vitro models. In the rat vas deferens, a classic CGRP2 bioassay, it potently inhibits the twitch response with a reported ED50 of 3.4 ± 1.2 nM. nih.gov In contrast, in the guinea pig atrium, a CGRP1 model, it only elicits a slight inotropic effect at much higher concentrations (1 µM). nih.gov

Studies on human SK-N-MC neuroblastoma cells, which endogenously express CGRP1 receptors, have shown that (CYS(ET)2,7)-alpha-CGRP (human) can also act as a potent agonist at these receptors, promoting cyclic AMP accumulation with an EC50 of 1.6 ± 0.2 nM, comparable to αCGRP's EC50 of 0.4 ± 0.08 nM. nih.gov

Table 1: Agonist Potency of (CYS(ET)2,7)-alpha-CGRP (human) in Different Research Models

Research ModelReceptor TypeParameterValue
Rat Vas DeferensCGRP2ED503.4 ± 1.2 nM nih.gov
Guinea Pig AtriumCGRP1-Slight effect at 1 µM nih.gov
Human SK-N-MC CellsCGRP1EC501.6 ± 0.2 nM nih.gov

This table is interactive. You can sort and filter the data.

Partial vs. Full Agonism Debate and Characterization

The characterization of (CYS(ET)2,7)-alpha-CGRP (human) as a full or partial agonist has been a subject of investigation. In some systems, it behaves as a full agonist. For instance, in Cos 7 cells expressing recombinant CGRP receptors, (Cys(Et)2,7)-CGRP was found to be a full agonist, with only a tenfold reduction in potency compared to human α-CGRP. nih.gov

However, other studies have suggested that its efficacy can be system-dependent. guidetopharmacology.org For example, in the hamster cheek pouch microvasculature, a model for CGRP1 receptor-mediated vasodilation, the linear analogue [Cys(ACM)2,7]-human αCGRP, a precursor in the development of the ethyl-amide version, acted as a partial agonist. nih.gov This highlights that the nature of the response can be influenced by the specific tissue and receptor environment.

Comparative Receptor Binding and Activation

Affinity for CGRP1 Receptors vs. CGRP2 Receptors

While (CYS(ET)2,7)-alpha-CGRP (human) is noted for its CGRP2 selectivity in functional assays, binding studies have revealed a more complex picture. In competition binding studies using membranes from human SK-N-MC cells (CGRP1), (CYS(ET)2,7)-alpha-CGRP (human) displayed a high affinity with a Ki value of 0.030 ± 0.013 nM. nih.gov This indicates potent binding to the CGRP1 receptor, challenging its classification as strictly CGRP2-selective. nih.gov

In rat brain homogenates, which contain a mixed population of CGRP receptors, (CYS(ET)2,7)-alpha-CGRP (human) competed with high affinity for [125I]hCGRP binding, showing an IC50 of 0.3 nM. nih.gov This further underscores its potent interaction with CGRP receptors in general.

Table 2: Binding Affinity of (CYS(ET)2,7)-alpha-CGRP (human) for CGRP Receptors

Tissue/Cell ModelReceptor Type(s)ParameterValue
Human SK-N-MC CellsCGRP1Ki0.030 ± 0.013 nM nih.gov
Rat Brain HomogenatesMixed CGRPIC500.3 nM nih.gov

This table is interactive. You can sort and filter the data.

Cross-Reactivity with other Calcitonin Family Receptors (e.g., AMY1, Calcitonin Receptors)

The calcitonin family of peptides and their receptors exhibit significant cross-reactivity. nih.gov CGRP itself can activate the AMY1 receptor, a heterodimer of the calcitonin receptor (CTR) and RAMP1, with potency similar to amylin. nih.gov This has implications for the actions of CGRP analogues.

While specific quantitative data on the cross-reactivity of (CYS(ET)2,7)-alpha-CGRP (human) at all calcitonin family receptors is not extensively detailed in the provided context, the known overlap within this receptor family suggests that it may interact with receptors other than the canonical CGRP1 and CGRP2. For instance, the AMY1(a) receptor is activated equally well by both amylin and CGRP. nih.gov The efficacy of (Cys(Et)2,7)-CGRP has been noted to be very system-dependent at both CGRP and AMY receptors, warranting cautious use of this peptide. guidetopharmacology.org

Interactions with Known CGRP Receptor Antagonists (e.g., BIBN4096BS)

The interaction between (CYS(ET)2,7)-alpha-CGRP (human) and known calcitonin gene-related peptide (CGRP) receptor antagonists is primarily understood by examining the pharmacological profiles of each compound at the CGRP receptors. While direct studies detailing the antagonism of (CYS(ET)2,7)-alpha-CGRP (human) by antagonists like BIBN4096BS are limited, the interaction can be inferred from their respective activities at CGRP receptor subtypes.

(CYS(ET)2,7)-alpha-CGRP (human) is a synthetic analog of human alpha-CGRP (α-CGRP). A key structural modification in this analog is the replacement of the disulfide bridge between cysteine residues at positions 2 and 7 with two S-ethyl groups. This modification results in a linear peptide that has been characterized as a potent and selective agonist for the CGRP2 receptor subtype. nih.gov In functional bioassays, (CYS(ET)2,7)-alpha-CGRP (human) demonstrates high potency in inhibiting the twitch response in the rat vas deferens, a classical model for CGRP2 receptor activity, with an ED50 of 3.4 ± 1.2 nM. nih.gov Conversely, it shows only a weak effect at high concentrations (1 µM) in the guinea pig atrium, a model for CGRP1 receptor activity. nih.gov

BIBN4096BS (olcegepant) is the first highly potent and selective non-peptide CGRP receptor antagonist to be developed. nih.govsigmaaldrich.com It exhibits exceptionally high affinity for human CGRP receptors, which are composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). researchgate.net This CLR/RAMP1 complex is considered the canonical CGRP1 receptor. nih.gov

Research has shown that BIBN4096BS is a powerful antagonist of responses mediated by the endogenous α-CGRP. In vitro studies using human SK-N-MC cells, which express the human CGRP receptor, revealed that BIBN4096BS binds with an affinity (Ki) of 14.4 pM. nih.gov This affinity is even higher than that of the native ligand, α-CGRP, itself. nih.gov Furthermore, BIBN4096BS has been shown to effectively block CGRP-induced vasodilation in various preclinical and clinical settings. nih.govnih.govnih.gov

The antagonistic nature of BIBN4096BS can exhibit different characteristics depending on its concentration. In studies on human subcutaneous arteries, a low concentration (10 pM) of BIBN4096BS produced a competitive-like antagonism, causing a parallel rightward shift in the CGRP concentration-response curve without reducing the maximum effect. nih.gov However, at higher concentrations (0.1 and 1 nM), it acted as a noncompetitive antagonist, depressing the maximum response to CGRP. nih.gov

Given that (CYS(ET)2,7)-alpha-CGRP (human) is a selective agonist for the CGRP2 receptor nih.gov and BIBN4096BS is a potent antagonist at the CGRP1 receptor, nih.govnih.gov the degree of interaction between them would depend on the affinity of BIBN4096BS for the CGRP2 receptor. Some studies have suggested that BIBN4096BS can be a useful tool for distinguishing between CGRP receptor subtypes. researchgate.net For instance, in rat vas deferens (CGRP2 assay), BIBN4096BS showed an antagonist potency (pKB) of 7.11 against human α-CGRP. researchgate.net This suggests that while BIBN4096BS is most potent at CGRP1 receptors, it also possesses antagonistic activity at CGRP2 receptors, albeit at a lower potency. Therefore, it is expected that BIBN4096BS would antagonize the physiological effects mediated by (CYS(ET)2,7)-alpha-CGRP (human), although potentially requiring higher concentrations than needed to block native α-CGRP at the CGRP1 receptor.

Table 1: Affinity of BIBN4096BS for Human CGRP Receptors

Click to view interactive data table
Preparation Antagonist Parameter Value Reference
Human SK-N-MC Cells BIBN4096BS K_i 14.4 ± 6.3 pM nih.gov
Human CGRP Receptors BIBN4096BS IC_50 0.03 nM

Table 2: Agonist Activity of (CYS(ET)2,7)-alpha-CGRP (human) in CGRP Bioassays

Click to view interactive data table
Bioassay (Receptor Type) Agonist Parameter Value Reference
Rat Vas Deferens (CGRP2) (CYS(ET)2,7)-alpha-CGRP (human) ED_50 3.4 ± 1.2 nM nih.gov
Guinea Pig Atrium (CGRP1) (CYS(ET)2,7)-alpha-CGRP (human) Activity Slight effect at 1 µM nih.gov

Table 3: Mentioned Compounds | Compound Name | | | :--- | | (CYS(ET)2,7)-alpha-CGRP (human) | | alpha-CGRP (α-CGRP) | | BIBN4096BS (olcegepant) | | Calcitonin receptor-like receptor (CLR) | | Receptor activity-modifying protein 1 (RAMP1) |

Mechanism of Action and Signal Transduction Pathways of Cys Et 2,7 Alpha Cgrp Human

G-Protein Coupling Mechanisms

The activation of the CGRP receptor by an agonist like (CYS(ET)2,7)-α-CGRP (human) triggers a cascade of intracellular events mediated by heterotrimeric G-proteins.

The canonical signaling pathway for the CGRP receptor involves its coupling to the stimulatory G-protein, Gαs. frontiersin.org Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the G-protein. nih.gov This activation causes the Gαs subunit to dissociate and subsequently interact with and activate adenylyl cyclase, a membrane-bound enzyme. frontiersin.orgnih.gov Studies on native human α-CGRP have demonstrated this GTP-dependent activation of adenylyl cyclase in various cell types, including vascular smooth muscle and endothelial cells. frontiersin.orgnih.gov As a potent CGRP receptor agonist, (CYS(ET)2,7)-α-CGRP (human) is understood to operate through this same primary coupling mechanism to stimulate adenylyl cyclase activity. nih.gov

The direct enzymatic product of adenylyl cyclase activation is the synthesis of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP), from ATP. nih.gov The binding of CGRP agonists to their receptors leads to a significant and rapid increase in intracellular cAMP concentration. frontiersin.orgnih.gov Research has specifically shown that (CYS(ET)2,7)-α-CGRP (human) effectively promotes cAMP accumulation in human neuroblastoma SK-N-MC cells, which endogenously express CGRP1 receptors. nih.gov In these cells, (CYS(ET)2,7)-α-CGRP (human) stimulated cAMP accumulation to the same maximal extent as the native α-CGRP, albeit with slightly different potencies. nih.gov This elevation of cAMP is a critical step that propagates the signal to downstream effector systems. wikipedia.orgmdpi.com

Table 1: Agonist-Induced cAMP Accumulation in SK-N-MC Cells

Compound EC50 for cAMP Accumulation (nM)
α-CGRP (human) 0.4 ± 0.08
(CYS(ET)2,7)-α-CGRP (human) 1.6 ± 0.2

Data sourced from a study on CGRP1 receptors in the SK-N-MC human neuroblastoma cell line. nih.gov


Downstream Signaling Cascades Activated by cAMP

The increase in intracellular cAMP levels initiates a well-defined signaling cascade, primarily through the activation of Protein Kinase A (PKA).

Cyclic AMP exerts most of its effects by activating Protein Kinase A (PKA), a cAMP-dependent kinase. nih.gov In its inactive state, PKA exists as a tetramer of two regulatory subunits and two catalytic subunits. nih.gov The binding of cAMP to the regulatory subunits induces a conformational change that liberates the catalytic subunits, which are then free to phosphorylate target proteins. frontiersin.orgnih.gov The activation of PKA is a central event in CGRP signaling, mediating many of the peptide's physiological effects. nih.govmdpi.com

Once activated, PKA phosphorylates a variety of downstream effector molecules on serine and threonine residues, altering their activity and leading to a cellular response. nih.gov

ATP-sensitive potassium (KATP) channels: In vascular smooth muscle cells, PKA can phosphorylate and open KATP channels. nih.govmdpi.com This leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the muscle, causing vasodilation. wikipedia.org

Extracellular signal-regulated kinase (ERK): The CGRP signaling pathway can also lead to the phosphorylation and activation of ERK, a member of the mitogen-activated protein kinase (MAPK) family. nih.gov In some cellular contexts, this activation is dependent on PKA. nih.gov Activated ERK can, in turn, phosphorylate various cytoplasmic and nuclear targets, influencing processes like cell proliferation and survival. nih.govmdpi.com For instance, CGRP-mediated activation of the ERK1/2 pathway has been shown to protect cardiomyocytes from apoptosis. mdpi.com

cAMP response element-binding protein (CREB): PKA can translocate to the nucleus and phosphorylate the transcription factor CREB. nih.gov Phosphorylated CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating gene transcription. nih.gov This mechanism allows CGRP to influence longer-term cellular changes, including the expression of proteins involved in pain sensitization. nih.govmdpi.com

Table 2: Key Downstream Effectors of the CGRP-cAMP-PKA Pathway

Effector Molecule Primary Consequence of Phosphorylation
KATP channels Opening of the channel, leading to membrane hyperpolarization and vasodilation. nih.govwikipedia.orgmdpi.com
ERK (MAPK) Activation of kinase activity, influencing cell survival and proliferation. nih.govmdpi.com
CREB Activation of gene transcription. nih.gov

Alternative or Complementary Signaling Pathways

While the Gαs-cAMP-PKA axis is the principal signaling pathway, CGRP can also activate other intracellular signaling cascades. In some vascular beds, the vasorelaxant effects of CGRP are dependent on the endothelium and the production of nitric oxide (NO). frontiersin.orgnih.gov In this pathway, CGRP receptor activation on endothelial cells stimulates NO synthase, leading to the production of NO, which then diffuses to adjacent smooth muscle cells and activates guanylate cyclase, resulting in vasodilation. nih.gov

Furthermore, the activation of the MAPK pathway (including ERK1/2 and p38) by CGRP can, in some cell types, occur through PKA-independent mechanisms. nih.govmdpi.com These alternative pathways highlight the complexity of CGRP signaling and may contribute to the diverse biological roles of the peptide and its analogs. mdpi.comacs.org

Gαq/11 Coupling and Phospholipase C (PLC) Activation

While CGRP receptors are most famously coupled to Gαs proteins leading to adenylyl cyclase activation, evidence demonstrates that they can also couple to the Gαq/11 family of G-proteins. nih.govfrontiersin.org This interaction initiates a distinct signaling pathway by activating Phospholipase C (PLC). nih.gov Studies in human bone cells, which express CGRP receptors that exclusively signal through the PLC pathway, have shown that CGRP binding leads to the activation of PLC-beta1. nih.gov This activation is specifically mediated by the Gαq/11 subunit and is insensitive to pertussis toxin, confirming the involvement of the Gq family rather than Gβγ subunits released from Gs-coupled receptors. nih.gov This dual coupling capability allows CGRP and its agonists like (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) to elicit a broader range of cellular responses depending on the tissue and receptor context.

The activation of PLC is a critical step, as this enzyme is responsible for hydrolyzing the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgnih.gov

Inositol Trisphosphate (IP3) and Intracellular Calcium Mobilization

The generation of inositol 1,4,5-trisphosphate (IP3) by activated PLC is the direct trigger for the mobilization of intracellular calcium ([Ca2+]i). nih.govfrontiersin.org IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum. nih.gov This binding event causes the channels to open, releasing stored calcium into the cytoplasm and rapidly increasing the intracellular calcium concentration. nih.gov This CGRP-induced calcium mobilization is a swift process, occurring within seconds of receptor activation. nih.gov The elevated cytosolic calcium then acts as a crucial signaling molecule, activating a variety of downstream calcium-dependent enzymes and cellular processes.

Modulation of Membrane Potential and Ion Channels (e.g., Ca2+-activated K+ channels, ATP-sensitive K+ channels)

A primary physiological effect of CGRP agonists is potent vasodilation, which is intrinsically linked to the modulation of ion channels and changes in the membrane potential of vascular smooth muscle cells. frontiersin.orgnih.gov The activation of CGRP receptors leads to the opening of potassium (K+) channels, causing K+ efflux, membrane hyperpolarization, and subsequent relaxation of the smooth muscle. nih.govnih.gov

Specifically, ATP-sensitive K+ (KATP) channels are key targets. frontiersin.orgnih.gov The signaling pathway often involves the Gαs-cAMP-PKA cascade, where Protein Kinase A (PKA) directly or indirectly phosphorylates and opens KATP channels. nih.govnih.govresearchgate.net There is also evidence suggesting the involvement of large-conductance Ca2+-activated K+ (BKCa) channels in the vasodilatory response to CGRP in certain arteries. nih.gov Although direct studies on (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) are specific, its nature as a potent CGRP agonist strongly implies it utilizes these ion channel modulation mechanisms to exert its effects. nih.gov The increase in intracellular calcium resulting from the Gαq/11-PLC-IP3 pathway could also contribute to the activation of Ca2+-activated channels.

Receptor Desensitization and Re-sensitization Processes

Continuous or repeated exposure to an agonist like (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) leads to receptor desensitization, a protective mechanism that attenuates the signaling response to prevent overstimulation. nih.govnih.gov

Kinetics of Agonist-Mediated Desensitization

The kinetics of desensitization can vary between different CGRP receptor agonists. Studies conducted in human neuroblastoma SK-N-MC cells have evaluated the desensitization of the adenylate cyclase response. In these studies, (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) was shown to be an effective agonist that also induces receptor desensitization. nih.gov However, compared to the endogenous ligands αCGRP and βCGRP, the linearized analogue (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) produces desensitization at a slower rate and with a lower potency. nih.gov Following the removal of the agonist, the receptors can undergo re-sensitization, a process that restores their function over time, with significant recovery observed within hours. nih.gov

Table 1: Comparative Agonist-Mediated Desensitization of CGRP Receptors

Agonist Relative Desensitization Potency Rate of Desensitization
βCGRP High Fast
αCGRP High Fast
(CYS(ET)2,7)-ALPHA-CGRP (HUMAN) Lower Slower

This table provides a qualitative comparison based on findings in the literature.

Role of Protein Kinase C (PKC) and Protein Kinase A (PKA) in Desensitization

The process of CGRP receptor desensitization is mediated by intracellular kinases that phosphorylate the receptor, leading to its uncoupling from G-proteins and subsequent internalization. Research has shown that for desensitization induced by various CGRP agonists, including (CYS(ET)2,7)-ALPHA-CGRP (HUMAN), Protein Kinase C (PKC) plays a crucial role. nih.gov

In studies using SK-N-MC cells, the application of a PKC inhibitor, Ro 31-8220, significantly reduced the desensitization caused by (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) and other CGRP agonists. nih.gov Conversely, inhibitors of Protein Kinase A (PKA) had minimal impact on the desensitization process in this system. nih.gov This indicates that PKC activation is a common and necessary component for achieving maximal desensitization of CGRP receptor signaling in response to this class of agonists. nih.gov While PKA is a primary effector in some CGRP pathways (like vasodilation), its role in the desensitization of the adenylate cyclase response appears to be minor compared to that of PKC. nih.govphysiology.org

Table 2: Effect of Kinase Inhibitors on CGRP Receptor Desensitization

Inhibitor Target Kinase Effect on Desensitization induced by (CYS(ET)2,7)-ALPHA-CGRP (HUMAN)
Ro 31-8220 Protein Kinase C (PKC) Concentration-dependent reduction
KT-5720 Protein Kinase A (PKA) Little to no effect

Structure Activity Relationship Sar Studies Incorporating Cys Et 2,7 Alpha Cgrp Human

Importance of the N-Terminal Loop/Ring Structure for Agonistic Activity

The native CGRP peptide possesses several key structural features, most notably a seven-membered ring at the N-terminus formed by a disulfide bond between cysteine residues at positions 2 and 7. nih.govportlandpress.com This loop is not merely a structural feature but is indispensable for the peptide's ability to activate its receptor. portlandpress.com Extensive research has demonstrated that this N-terminal domain is responsible for receptor activation, while the C-terminal portion of the peptide is primarily responsible for initial binding affinity. portlandpress.comnih.gov

The critical role of this loop is most clearly illustrated by the prototypical CGRP antagonist, CGRP(8-37). This truncated fragment, which lacks the first seven amino acids, binds to the receptor but has lost all ability to activate it (efficacy). nih.gov The removal of the N-terminal loop creates a molecule that acts as a competitive antagonist, highlighting that this region is the primary activation domain. nih.govportlandpress.comacs.org Further studies have shown that complete destruction of the disulfide bridge between Cys2 and Cys7 abolishes the biological activity of the peptide. nih.gov It is understood that the N-terminus of CGRP interacts with the transmembrane (TM) and extracellular loop (ECL) regions of the calcitonin receptor-like receptor (CLR) to induce the conformational change required for G-protein coupling and signal transduction. nih.govnih.govnih.gov

Functional Consequences of the Ethyl Bridge Modification (Cys2-Cys7)

(Cys(Et)2,7)-alpha-CGRP (human) is a synthetic analogue where the native disulfide bridge between the cysteine residues at positions 2 and 7 is replaced by a more stable dicarba-analogue, specifically an ethyl bridge. This modification prevents the reduction of the bridge while maintaining a cyclic structure, providing a valuable tool to probe the function of the N-terminal ring.

The replacement of the disulfide bridge with an ethyl group has been shown to result in an analogue that retains high affinity for the CGRP receptor. In competition binding studies using membranes from the human neuroblastoma cell line SK-N-MC, which natively expresses CGRP1 receptors, (Cys(Et)2,7)-alpha-CGRP displayed a very high affinity, with a reported Ki value of 0.030 ± 0.013 nM. nih.gov Similarly, in rat brain homogenates, the analogue competed for [125I]hCGRP binding with an IC50 of 0.3 nM. nih.gov These findings indicate that the ethyl bridge is well-tolerated and that the modified loop can effectively engage the receptor's binding pocket.

Table 1: Receptor Binding Affinity of (Cys(Et)2,7)-alpha-CGRP (human)

Compound Preparation Receptor Type Binding Parameter Value (nM) Reference
(Cys(Et)2,7)-alpha-CGRP SK-N-MC Cell Membranes CGRP1 Ki 0.030 nih.gov

Studies have consistently shown that (Cys(Et)2,7)-alpha-CGRP acts as a full agonist, meaning it is capable of eliciting a maximal response comparable to that of native α-CGRP. nih.gov While it maintains full efficacy, its potency is slightly reduced. In one study using a recombinant CGRP receptor, (Cys(Et)2,7)-alpha-CGRP was found to be a full agonist with approximately a 10-fold reduction in potency compared to human α-CGRP. nih.gov

In functional assays, its potency has been quantified in various systems. In SK-N-MC cells, the analogue stimulated cyclic AMP (cAMP) accumulation with an EC50 of 1.6 ± 0.2 nM, only four times less potent than native α-CGRP (EC50 of 0.4 ± 0.08 nM) in the same system. nih.gov In the rat vas deferens, an assay for the CGRP2 receptor subtype, it inhibited the twitch response with an ED50 of 3.4 ± 1.2 nM. nih.gov This contrasts with analogues where the disulfide bond is broken and replaced with linear acetamidomethyl (Acm) groups, such as [Cys(Acm)2,7]-CGRP, which acts as a partial agonist with significantly lower potency. nih.govnih.gov This demonstrates that maintaining the ring structure, even with the ethyl bridge modification, is crucial for preserving high potency and full agonistic activity. nih.gov

Table 2: Agonist Potency of (Cys(Et)2,7)-alpha-CGRP (human)

Compound Assay System Receptor Type Parameter Value (nM) Reference
(Cys(Et)2,7)-alpha-CGRP SK-N-MC Cells (cAMP) CGRP1 EC50 1.6 nih.gov
α-CGRP (human) SK-N-MC Cells (cAMP) CGRP1 EC50 0.4 nih.gov

However, subsequent research has challenged this proclaimed selectivity. A study using the human neuroblastoma cell line SK-N-MC, which expresses CGRP1 receptors, demonstrated that (Cys(Et)2,7)-alpha-CGRP is also a potent agonist at this subtype. nih.gov The high affinity and potency observed in this CGRP1-expressing cell line were at odds with its purported CGRP2 selectivity. nih.gov These conflicting findings suggest that the functional profile of this ligand may be species- or even cell-type-dependent. nih.gov The International Union of Basic and Clinical Pharmacology (IUPHAR) notes that the efficacy of (Cys(Et)2,7)-CGRP is highly system-dependent, and it should be used with caution as a selective pharmacological tool. guidetopharmacology.org

Contributions of Other CGRP Domains to Receptor Interaction

The interaction between CGRP and its receptor is a complex, multi-step process that involves more than just the N-terminal activation domain. The other domains of the peptide play crucial, distinct roles in the binding event.

The CGRP receptor is a heterodimer composed of a G-protein-coupled receptor, CLR, and a receptor activity-modifying protein, RAMP1. nih.gov The binding of the CGRP peptide to this complex is described by a two-domain model. nih.govacs.org According to this model, the C-terminal portion of the CGRP peptide acts as a high-affinity "binding domain" that first engages with the extracellular domain (ECD) of the CLR/RAMP1 complex. portlandpress.comnih.govnih.gov This initial interaction serves to anchor the peptide to the receptor. nih.gov

Table 3: List of Mentioned Compounds

Compound Name Abbreviation / Shorthand
(CYS(ET)2,7)-ALPHA-CGRP (HUMAN) (Cys(Et)2,7)-alpha-CGRP
alpha-Calcitonin Gene-Related Peptide α-CGRP
Calcitonin Gene-Related Peptide (8-37) CGRP(8-37)

Significance of Central α-Helical Region

The structure of human α-CGRP is characterized by several distinct domains, each contributing to its biological function. nih.gov Following the N-terminal ring, the region spanning residues 8-18 forms an amphiphilic α-helix, a structure conserved across species. nih.govnih.gov This central helical region is critical for high-affinity binding to the CGRP receptor. nih.gov

Research has demonstrated that the deletion of this α-helical domain (residues 8-18) results in a dramatic 50- to 100-fold decrease in the peptide's affinity for its receptor. nih.gov More specifically, certain residues within the hydrophilic face of this helix, such as those at positions 11 and 18, are understood to play a pivotal role in establishing high-affinity binding. nih.gov This underscores the importance of the α-helical conformation for orienting key residues for optimal interaction with the receptor complex, which consists of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). nih.gov While the N-terminal ring is essential for activating the receptor, the central helix acts as a crucial binding determinant. nih.govnih.gov

Comparison of (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) SAR with Other CGRP Analogs

Linearized Analogs vs. Native Cyclic Peptides

The native CGRP peptide features a defining disulfide bridge between cysteine residues at positions 2 and 7, creating a seven-membered N-terminal ring. nih.govnih.gov This cyclic structure is generally considered important for potent receptor activation. nih.gov Disrupting this bridge typically leads to a reduction in biological activity. nih.govnih.gov

However, the specific nature of the modification dictates the outcome. (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) is a linearized analog where the disulfide bond is replaced by two ethyl groups attached to the cysteine residues. guidetopharmacology.orgnih.gov Unlike many other linear analogs that show significantly reduced potency or become partial agonists, (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) remains a full and potent agonist. nih.govnih.gov For instance, while it exhibits approximately a 10-fold reduction in potency compared to native human α-CGRP, it is significantly more potent than another linear analog, [Cys(Acm)2,7]hCGRP α. nih.govnih.gov

Studies comparing these analogs in different bioassays have highlighted their distinct pharmacological profiles. In the rat vas deferens, an assay for the CGRP2 receptor subtype, (CYS(ET)2,7)hCGRP α is a highly potent agonist (ED50 = 3.4 ± 1.2 nM), whereas in the guinea pig atrium (CGRP1 receptor assay), it only produces a slight effect at very high concentrations. nih.gov This contrasts with [Cys(Acm)2,7]hCGRP α, which has a much lower potency in the rat vas deferens assay (ED50 = 82 ± 7.5 nM). nih.gov This demonstrates that while the cyclic structure of the native peptide is optimal for activity, specific linear modifications can retain significant, and sometimes selective, agonist activity. nih.govnih.gov

Table 1: Comparative Activity of CGRP Analogs

Compound Structural Feature Receptor Activity Profile Potency (rat vas deferens)
human α-CGRP Native cyclic peptide (disulfide bridge) Full Agonist High
(CYS(ET)2,7)-ALPHA-CGRP (HUMAN) Linearized (ethylated cysteines) Full Agonist ED50 = 3.4 ± 1.2 nM nih.gov

| [Cys(Acm)2,7]hCGRP α | Linearized (acetamidomethylated cysteines) | Partial Agonist | ED50 = 82 ± 7.5 nM nih.gov |

This table provides an interactive summary of the structure-activity relationships discussed.

Truncated Peptides (e.g., CGRP8-37) as Antagonists

A key strategy in developing CGRP receptor antagonists has been the truncation of the N-terminus of the peptide. The most well-studied example is CGRP8-37, which is created by removing the first seven amino acid residues of CGRP. nih.gov This modification eliminates the N-terminal ring structure that is indispensable for receptor activation. nih.govnih.gov

As a result, CGRP8-37 can still bind to the CGRP receptor but is incapable of activating it. nih.gov This makes it a competitive antagonist. nih.govcore.ac.uk It effectively blocks the receptor, preventing the native CGRP from binding and initiating a signaling cascade. nih.gov CGRP8-37 has been a valuable pharmacological tool for investigating the physiological roles of CGRP and has demonstrated the ability to inhibit CGRP-induced responses, such as vasodilation. nih.govnih.gov The antagonistic properties of CGRP8-37 have been confirmed in various models, where it inhibits the effects of both α-CGRP and β-CGRP. nih.gov Other truncated fragments, such as CGRP27-37, have also been studied, revealing that this C-terminal portion is the minimal fragment required for receptor binding. nih.gov

The development of these truncated peptide antagonists helped to validate the CGRP receptor as a therapeutic target, particularly for conditions like migraine, and paved the way for the creation of non-peptide antagonists and monoclonal antibodies. nih.govcore.ac.ukyoutube.com

Table 2: Functional Properties of CGRP and its Truncated Analog

Peptide Key Structural Feature Mechanism of Action Biological Outcome
α-CGRP (native) Contains N-terminal ring (residues 1-7) and C-terminal fragment Binds and activates the CGRP receptor Agonist (e.g., potent vasodilator) nih.gov

| CGRP8-37 | Lacks N-terminal ring (residues 1-7) | Binds to the CGRP receptor but does not activate it nih.gov | Competitive Antagonist (inhibits CGRP effects) nih.govnih.gov |

This interactive table compares the native CGRP agonist with its truncated antagonist analog.

In Vitro and Preclinical Research Models Utilizing Cys Et 2,7 Alpha Cgrp Human

Mammalian Cell Culture Models

Neuroblastoma Cells (e.g., SK-N-MC)

The human neuroblastoma cell line SK-N-MC, which endogenously expresses CGRP1 receptors, has been a valuable model for characterizing the activity of (CYS(ET)2,7)-alpha-CGRP (human). nih.gov Studies have revealed that this compound acts as a potent agonist at these receptors, stimulating the production of cyclic adenosine (B11128) monophosphate (cAMP) in a time- and concentration-dependent manner. nih.govnih.gov

In functional assays, (CYS(ET)2,7)-alpha-CGRP (human) was shown to promote cAMP accumulation in SK-N-MC cells with an EC50 of 1.6 ± 0.2 nM, comparable to the native αCGRP which had an EC50 of 0.4 ± 0.08 nM. nih.gov Furthermore, in competition binding studies using [125I]-αCGRP on SK-N-MC cell membranes, (CYS(ET)2,7)-alpha-CGRP (human) displayed a high affinity with a Ki value of 0.030 ± 0.013 nM. nih.gov The antagonistic effects of αCGRP-(8-37) on the responses induced by both αCGRP and (CYS(ET)2,7)-alpha-CGRP (human) further support that they act on the same receptor in these cells. nih.gov These findings highlight the utility of SK-N-MC cells in dissecting the pharmacology of CGRP receptor agonists.

CompoundCell LineParameterValueReference
(CYS(ET)2,7)-alpha-CGRP (human)SK-N-MCEC50 (cAMP accumulation)1.6 ± 0.2 nM nih.gov
alpha-CGRP (human)SK-N-MCEC50 (cAMP accumulation)0.4 ± 0.08 nM nih.gov
(CYS(ET)2,7)-alpha-CGRP (human)SK-N-MCKi (competition binding)0.030 ± 0.013 nM nih.gov
alpha-CGRP-(8-37)SK-N-MCKB (vs. (CYS(ET)2,7)-alpha-CGRP)47 ± 21 nM nih.gov

Human Embryonic Kidney (HEK293) Cells

Human Embryonic Kidney (HEK293) cells are a widely used platform for studying recombinant G-protein coupled receptors, including the CGRP receptor. These cells are instrumental in CGRP research as they can be transfected to express the CGRP receptor components, calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), which together form the functional CGRP receptor. guidetopharmacology.org

While direct studies detailing the specific effects of (CYS(ET)2,7)-alpha-CGRP (human) in HEK293 cells are not extensively documented in the provided search results, these cells have been pivotal in broader CGRP research. For instance, HEK293 cells expressing recombinant CGRP receptors have been shown to respond to CGRP with both increased intracellular calcium release (EC50 = 1.6 nM) and activation of adenylyl cyclase (EC50 = 1.4 nM). The development and characterization of CGRP receptor antagonists, such as telcagepant, have also heavily relied on binding and functional assays in HEK293 cells. guidetopharmacology.org Given that (CYS(ET)2,7)-alpha-CGRP (human) is a known CGRP receptor agonist, it is plausible that it would elicit similar signaling events in this cell system.

COS-7 Cells and Receptor Expression Systems

COS-7 cells, a fibroblast-like cell line derived from monkey kidney tissue, are another important model for expressing and characterizing cloned receptors. In the context of CGRP research, RAMP-deficient COS-7 cells have been utilized to study the pharmacology of the human CGRP1 receptor.

In studies where COS-7 cells were engineered to express the CGRP1 receptor, (CYS(ET)2,7)-halphaCGRP was observed to elicit potent cAMP responses. This demonstrates the compound's agonistic activity at the CGRP1 receptor in a well-defined expression system. These findings in COS-7 cells, along with those in HEK293 cells, have been crucial in confirming the identity and signaling properties of the CGRP receptor complex.

Preosteoblastic Cells (e.g., MG-63)

The human osteosarcoma cell line MG-63 serves as a model for immature osteoblasts and has been used to investigate the role of CGRP in bone metabolism. nih.gov Research on these cells suggests the presence of two functionally distinct CGRP receptor subtypes that exhibit different sensitivities to CGRP analogs.

While studies specifically using (CYS(ET)2,7)-alpha-CGRP (human) in MG-63 cells are not detailed in the provided results, research with the related analog, [Cys(Acm)2,7]CGRP, has provided significant insights. [Cys(Acm)2,7]CGRP acted as a significant agonist for ERK dephosphorylation but antagonized CGRP-induced cAMP production and the phosphorylation of CREB and p38 MAPK. This differential signaling suggests a complex CGRP receptor system in these cells, potentially involving a variant of the CGRP1 receptor and a novel CGRP2-like receptor.

CGRP AnalogEffect on MG-63 CellsSignaling PathwayReference
[Cys(Acm)2,7]CGRPAgonistERK dephosphorylation
[Cys(Acm)2,7]CGRPAntagonistCGRP-induced cAMP production, CREB and p38 MAPK phosphorylation

Dendritic Cells for Neuro-Immune Research

Dendritic cells are key players in the immune system, and CGRP is known to be a significant mediator of neuro-immune communication. nih.gov CGRP can modulate dendritic cell function, including inhibiting the production of pro-inflammatory cytokines like TNF-α. This immunosuppressive activity is thought to be mediated through the upregulation of the transcriptional repressor ICER.

Although direct experimental data on the effects of (CYS(ET)2,7)-alpha-CGRP (human) on dendritic cells is not available in the provided search results, its characterization as a potent CGRP2 receptor agonist suggests a potential role in this area. nih.gov Given that CGRP exerts immunomodulatory effects, and (CYS(ET)2,7)-alpha-CGRP (human) activates a specific CGRP receptor subtype, it represents a valuable tool for future investigations into the precise receptor mechanisms governing the neuro-immune actions of CGRP on dendritic cells.

Isolated Tissue Preparations for Functional Bioassays

Isolated tissue preparations are fundamental in classical pharmacology for characterizing receptor subtypes and the functional effects of compounds. The rat vas deferens and the guinea pig atrium are prototypical bioassays used to distinguish between CGRP1 and CGRP2 receptor activity.

The development of (CYS(ET)2,7)-hCGRP alpha as a potent and selective CGRP2 agonist was largely based on its activity in these tissues. nih.gov In the rat vas deferens, an established model for CGRP2 receptor-mediated responses, [Cys(Et)2,7]hCGRP alpha demonstrated a high potency in inhibiting the twitch response with an ED50 of 3.4 ± 1.2 nM. nih.gov Conversely, in the guinea pig atrium, a model where CGRP1 receptors predominate, this analog only produced a slight inotropic effect at very high concentrations (1 µM). nih.gov This selectivity makes (CYS(ET)2,7)-alpha-CGRP (human) an invaluable pharmacological tool for probing the functional relevance of the CGRP2 receptor class in various physiological and pathological processes.

Vascular Tissue Models

(CYS(ET)2,7)-α-CGRP (human) has been instrumental in characterizing CGRP receptor function in a variety of vascular preparations, providing insights into the mechanisms of vasodilation and the differential roles of CGRP receptor subtypes.

Rat Vas Deferens: In this tissue, (CYS(ET)2,7)-α-CGRP (human) demonstrates high potency in inhibiting the twitch response, a functional effect mediated by CGRP receptors. nih.gov Notably, replacing the acetaminomethyl (Acm) group in the linear analogue [Cys(Acm)2,7]hCGRPα with an ethylamide group to create [Cys(Et)2,7]hCGRPα significantly increases its potency in this assay. nih.gov This tissue is considered a prototypical model for the CGRP2 receptor subtype, where the classic CGRP antagonist, CGRP(8-37), has a lower affinity compared to its effects at the CGRP1 receptor. nih.govnih.gov The potent agonist activity of (CYS(ET)2,7)-α-CGRP (human) in the rat vas deferens, coupled with the relative insensitivity to CGRP(8-37), underscores its utility in selectively probing CGRP2-mediated responses. nih.govnih.govnih.gov

Guinea Pig Atrium: In contrast to its high potency in the rat vas deferens, (CYS(ET)2,7)-α-CGRP (human) elicits only a slight inotropic effect in the guinea pig atrium, and only at very high concentrations. nih.gov This tissue is a classic model for studying CGRP1 receptor-mediated effects, such as positive chronotropic and inotropic responses. nih.govnih.gov The weak activity of (CYS(ET)2,7)-α-CGRP (human) in this preparation highlights its selectivity for the CGRP2 receptor subtype. nih.gov

Human Cerebral and Middle Meningeal Arteries: CGRP is a potent vasodilator of human cerebral and middle meningeal arteries, an effect thought to be central to its role in migraine pathophysiology. nih.gov While direct studies utilizing (CYS(ET)2,7)-α-CGRP (human) in these specific human arteries are not extensively detailed in the provided context, the broader understanding of CGRP receptor pharmacology derived from other models informs the interpretation of CGRP's actions in the cranial vasculature. nih.gov The development of selective CGRP receptor antagonists has been a major focus in migraine research, targeting the vasodilation mediated by CGRP in these vessels. frontiersin.orgwikipedia.org

Smooth Muscle Preparations

The effects of (CYS(ET)2,7)-α-CGRP (human) have also been investigated in other smooth muscle tissues, further delineating its receptor selectivity.

Mouse Vas Deferens: Similar to the rat vas deferens, the mouse vas deferens is another smooth muscle preparation where CGRP analogues can be studied for their ability to inhibit neurally-induced contractions. The high potency of (CYS(ET)2,7)-α-CGRP (human) in the rat model suggests it would likely be a potent agonist in the mouse vas deferens as well, characteristic of CGRP2 receptor activation. nih.gov

Colonic Tissues: The gastrointestinal tract expresses CGRP receptors, and CGRP is known to have motor effects in colonic tissues. While specific studies on (CYS(ET)2,7)-α-CGRP (human) in colonic preparations are not detailed, the principles of CGRP1 and CGRP2 receptor distribution and function elucidated in other tissues would be applicable to understanding its potential effects in the gut.

Receptor Expression and Pharmacological Characterization

The study of (CYS(ET)2,7)-α-CGRP (human) is deeply intertwined with the molecular and pharmacological characterization of CGRP receptors, which are heterodimers of the calcitonin receptor-like receptor (CRLR) and a receptor activity-modifying protein (RAMP). nih.govnih.gov

Recombinant Receptor Expression Strategies

The advent of recombinant DNA technology has enabled the expression of specific CGRP receptor subtypes in cultured cells, providing clean systems for pharmacological analysis.

HEK293 and COS-7 cells are commonly used host cells for transiently or stably expressing CRLR and RAMP1, which together form the CGRP1 receptor. nih.govnih.gov

Co-expression of CRLR with RAMP2 or RAMP3 can form receptors with different pharmacological profiles. nih.govnih.gov

Studies using cells expressing different combinations of CRLR and RAMPs have shown that (CYS(ET)2,7)-α-CGRP (human) can act as an agonist at the CRLR/RAMP1 receptor complex. nih.gov

Quantitative Receptor Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of ligands for their receptors.

These assays typically use a radioiodinated form of CGRP, such as [125I]hCGRPα, to label CGRP receptors in membrane preparations from tissues or cultured cells. nih.govnih.gov

The affinity of unlabeled ligands, including (CYS(ET)2,7)-α-CGRP (human), is determined by their ability to compete with the radioligand for binding to the receptor. nih.gov

(CYS(ET)2,7)-α-CGRP (human) and its N-terminally tyrosinated analogue, [Tyr0,Cys(Et)2,7]hCGRPα, have been shown to compete with high affinity for [125I]hCGRP binding in rat brain homogenates. nih.gov

Functional Assays

Functional assays measure the cellular response to receptor activation, providing a measure of a ligand's efficacy.

cAMP Accumulation: CGRP receptors are Gs-protein coupled, and their activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.govnih.gov Measurement of cAMP accumulation is a common functional assay for CGRP receptor agonists. nih.govnih.gov (CYS(ET)2,7)-α-CGRP (human) has been shown to stimulate cAMP formation via the CRLR/RAMP1 receptor complex. nih.gov

Ca2+ Flux: While the primary signaling pathway for CGRP receptors is through cAMP, they can also influence intracellular calcium levels in certain cell types. nih.gov

Twitch Response Inhibition: In isolated tissues like the rat vas deferens, the inhibitory effect of CGRP receptor agonists on electrically-evoked contractions (twitch response) is a robust and sensitive functional assay. nih.gov (CYS(ET)2,7)-α-CGRP (human) is a potent inhibitor of the twitch response in this preparation. nih.gov

Role of (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) as a Selective Probe in Research

The distinct pharmacological profile of (CYS(ET)2,7)-α-CGRP (human) makes it a valuable selective tool for differentiating CGRP receptor subtypes. Its high potency at the CGRP2 receptor, exemplified in the rat vas deferens, and weak activity at the CGRP1 receptor, as seen in the guinea pig atrium, allow researchers to investigate the specific physiological and pathophysiological roles of CGRP2 receptors. nih.gov This selectivity is crucial for understanding the diverse actions of CGRP throughout the body and for the development of targeted therapeutics.

Assessing Functional Relevance of CGRP2 Receptors

(CYS(ET)2,7)-α-CGRP (human) has been instrumental in probing the functional significance of the CGRP2 receptor. The CGRP2 receptor was initially characterized by its high sensitivity to CGRP and its insensitivity to the CGRP1-selective antagonist, CGRP8-37, with the rat vas deferens preparation serving as the prototypical CGRP2 bioassay. nih.govnih.gov

The development of (CYS(ET)2,7)-α-CGRP (human) provided a significant advancement for these studies. In the rat vas deferens, this compound proved to be a high-potency agonist, demonstrating an ED50 of 3.4 ± 1.2 nM for inhibiting the twitch response. nih.gov This was a substantial improvement over the earlier analog, [Cys(Acm)2,7]hCGRP alpha, which had an ED50 of 82 ± 7.5 nM in the same assay. nih.gov The high potency of (CYS(ET)2,7)-α-CGRP (human) established it as a valuable pharmacological tool for activating CGRP2 receptors and investigating their downstream physiological effects in various preclinical models. nih.gov

These studies have been crucial for exploring the role of CGRP2 receptors in functions distinct from the better-understood CGRP1 receptor. However, it is important to note that the classical definition of the CGRP2 receptor phenotype is now considered to represent a more complex mixture of receptors, including adrenomedullin (B612762) (AM) and amylin (AMY) receptors. guidetopharmacology.org

Differentiating CGRP1 vs. CGRP2 Mediated Responses

A primary application of (CYS(ET)2,7)-α-CGRP (human) in preclinical research has been to distinguish between biological responses mediated by CGRP1 and CGRP2 receptors. This differentiation relies on the compound's varied activity in classic CGRP1 and CGRP2 tissue preparations. nih.gov

The initial characterization demonstrated marked selectivity for the CGRP2 receptor model. While (CYS(ET)2,7)-α-CGRP (human) was highly potent in the CGRP2-rich rat vas deferens, it was a very weak agonist in the guinea pig atrium, a model for CGRP1 receptor-mediated responses. nih.gov In the atrial preparation, the compound only produced a slight positive inotropic effect at very high concentrations of 1 µM, indicating low potency at the CGRP1 receptor in that specific system. nih.gov This differential activity allowed researchers to use this agonist to selectively trigger CGRP2 pathways and observe the resulting physiological outcomes, contrasting them with the effects of broad-spectrum agonists or CGRP1-selective agents.

Table 1: Comparative Potency of (CYS(ET)2,7)-α-CGRP (human) in Prototypical CGRP1 and CGRP2 Bioassays nih.gov
Assay (Predominant Receptor)TissueSpeciesMeasured EffectPotency (ED50)
CGRP2Vas DeferensRatInhibition of twitch response3.4 ± 1.2 nM
CGRP1AtriumGuinea PigPositive inotropic effectWeak agonism (only slight effect at 1000 nM)

However, subsequent research has revealed that the selectivity of (CYS(ET)2,7)-α-CGRP (human) is not absolute and can be highly dependent on the species and cell type used in the experimental model. nih.gov A study using the human neuroblastoma cell line SK-N-MC, which natively expresses CGRP1 receptors, found that (CYS(ET)2,7)-α-CGRP (human) acted as a potent agonist, contrary to the findings in the guinea pig atrium. nih.gov

In SK-N-MC cells, the compound stimulated cyclic AMP accumulation with an EC50 of 1.6 ± 0.2 nM, a potency comparable to that of native αCGRP (EC50 of 0.4 ± 0.08 nM). nih.gov Furthermore, in competitive binding assays using membranes from these cells, (CYS(ET)2,7)-α-CGRP (human) displayed a very high affinity for the CGRP1 receptor, with a Ki value of 0.030 ± 0.013 nM. nih.gov The effects of both native αCGRP and (CYS(ET)2,7)-α-CGRP (human) in this system were competitively antagonized by the CGRP1 antagonist αCGRP-(8-37), confirming they act on the same receptor. nih.gov

These findings underscore that while (CYS(ET)2,7)-α-CGRP (human) can be used to differentiate CGRP receptor responses, its utility as a CGRP2-selective tool is context-dependent and may not apply to all systems, particularly those of human origin. nih.gov

Table 2: Activity of (CYS(ET)2,7)-α-CGRP (human) at Human CGRP1 Receptors in SK-N-MC Cells nih.gov
ParameterLigandValue
Functional Potency (EC50)(CYS(ET)2,7)-α-CGRP (human)1.6 ± 0.2 nM
αCGRP (human)0.4 ± 0.08 nM
Binding Affinity (Ki)(CYS(ET)2,7)-α-CGRP (human)0.030 ± 0.013 nM
αCGRP-(8-37)0.60 ± 0.013 nM

Future Directions and Advanced Research Perspectives on Cys Et 2,7 Alpha Cgrp Human

Elucidating Molecular Basis of CGRP2 Receptor Identity

For many years, the existence of distinct CGRP1 and CGRP2 receptor subtypes was a subject of debate. nih.gov The classification was historically based on the antagonistic potency of the CGRP fragment CGRP(8-37) and the agonistic activity of linear analogs like [Cys(Acm)2,7]hCGRPα. nih.govnih.gov Receptors where CGRP(8-37) acted as a potent antagonist were termed CGRP1, while those less sensitive to this antagonist were classified as CGRP2. nih.gov

It is now widely accepted that the canonical CGRP receptor is a heterodimer composed of the Class B G-protein-coupled receptor (GPCR) calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1). repec.orgnih.govnih.govnih.gov A third protein, the receptor component protein (RCP), is also required for efficient Gs protein coupling. nih.govnih.gov The apparent CGRP2 receptor activity is now thought to be mediated by CGRP's ability to activate other RAMP-receptor complexes with low affinity. nih.govnih.gov

A key candidate for the "CGRP2" receptor is the amylin 1 receptor (AMY1), which is a complex of the calcitonin receptor (CTR) with RAMP1. nih.govacs.orgcoventry.ac.uk CGRP can activate the AMY1 receptor, which is also found in the trigeminal system, raising questions about its role in CGRP-mediated physiology and pathophysiology. nih.govacs.orgacs.org The compound (CYS(ET)2,7)-α-CGRP (human) was developed as a more potent and stable tool than its predecessor, [Cys(Acm)2,7]hCGRPα, to specifically probe these non-canonical CGRP receptors. nih.gov

Future research will focus on using selective agonists like (CYS(ET)2,7)-α-CGRP (human) to:

Define the precise molecular composition of receptors where it exhibits high potency.

Investigate the signaling pathways activated by (CYS(ET)2,7)-α-CGRP (human) at the AMY1 receptor and potentially other CLR/CTR and RAMP combinations.

Clarify the physiological and pathological relevance of CGRP's action at these alternative receptors, which remains a significant enigma in CGRP biology. nih.gov

Receptor NameCompositionRole in CGRP Signaling
Canonical CGRP Receptor CLR / RAMP1 / RCPThe primary high-affinity receptor for CGRP. repec.orgnih.govnih.gov
AMY1 Receptor CTR / RAMP1A high-affinity receptor for amylin, but also a second CGRP-responsive receptor; considered a likely candidate for the historical "CGRP2" phenotype. nih.govacs.orgacs.org
Adrenomedullin (B612762) Receptors (AM1, AM2) CLR / RAMP2, CLR / RAMP3CGRP can bind to these receptors, though typically with lower affinity than the primary ligand, adrenomedullin. nih.govnih.gov

High-Resolution Structural Biology of CGRP-Receptor Complexes

Understanding the precise three-dimensional arrangement of atoms in the CGRP-receptor complex is fundamental to deciphering its function and for the rational design of new drugs.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography of Peptide-Receptor Interactions

Recent breakthroughs in structural biology, particularly in cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of the CGRP receptor. nih.gov Cryo-EM has been used to determine the structure of the full-length human CGRP receptor (CLR-RAMP1) in its active state, bound to both CGRP and its associated Gs-protein. repec.orgnih.govelsevierpure.com

These structures reveal critical details of the peptide-receptor interface:

The C-terminus of CGRP binds to the extracellular domain (ECD) of the receptor, a two-step binding process common to Class B GPCRs. nih.govresearchgate.net

The N-terminus of CGRP, including the disulfide-bonded loop, inserts into the transmembrane (TM) domain bundle of CLR, inducing a conformational change that leads to receptor activation. coventry.ac.uknih.govnih.gov

RAMP1 plays a crucial allosteric role, stabilizing the receptor complex and making limited direct contact with CGRP itself, but creating the unique binding pocket. repec.orgnih.govelsevierpure.com Molecular dynamics simulations have further indicated that RAMP1 stabilizes the CLR extracellular domain. nih.govelsevierpure.com

Cryo-EM structures of the AMY1 receptor in complex with CGRP have highlighted the differences in how CGRP binds to CLR-based versus CTR-based receptors, providing a structural basis for ligand specificity. acs.org

X-ray crystallography has also been instrumental, providing the first structures of the isolated CLR/RAMP1 ECD heterodimer. nih.govnih.gov These crystal structures, particularly in complex with small molecule antagonists, revealed how these drugs block the peptide-binding cleft at the CLR-RAMP1 interface. nih.gov

Future structural studies will aim to:

Capture the receptor complex in different conformational states to create a molecular movie of its activation.

Determine the structures of CGRP analogs, including (CYS(ET)2,7)-α-CGRP (human), bound to various receptor subtypes (e.g., AMY1) to understand the molecular basis of selectivity.

Solve the structures of the receptor complexed with different signaling partners to elucidate biased agonism.

TechniqueKey Findings for CGRP Receptor SystemReferences
Cryo-Electron Microscopy (Cryo-EM) Determined the structure of the full-length, active CGRP-CLR-RAMP1-Gs complex at high resolution. Revealed the allosteric role of RAMP1 and the two-domain peptide binding mode. repec.orgnih.govnih.govelsevierpure.comresearchgate.net
X-ray Crystallography Solved the structure of the CLR/RAMP1 extracellular domain (ECD) complex, revealing the binding site for small molecule antagonists. nih.govnih.gov

Advanced NMR Spectroscopy for Ligand Conformation in Solution

While Cryo-EM and crystallography provide high-resolution static snapshots of the receptor complex, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of peptides like CGRP in a solution environment, which can be more physiologically relevant. wikipedia.org

NMR studies have been crucial in:

Defining the solution structure of CGRP and its analogs, confirming that residues 8-18 tend to form an α-helix. nih.gov

Identifying the specific regions (epitopes) of the CGRP peptide that are recognized and bound by therapeutic monoclonal antibodies. nih.gov In one study, 2D NMR showed that one antibody bound primarily to the C-terminal half of CGRP, while another bound predominantly to the N-terminal half. nih.gov

Future research using advanced NMR techniques will be vital for understanding the conformational dynamics of (CYS(ET)2,7)-α-CGRP (human) in solution. This will help to explain how the linear structure, lacking the native disulfide bridge, achieves its high potency and selectivity. By comparing the solution dynamics of native α-CGRP with this linear analog, researchers can gain insights into how the disulfide bond constrains the peptide's conformation and influences receptor interaction.

Rational Design of Novel CGRP Analogs

Building on the wealth of structural and pharmacological data, researchers are now in a strong position to rationally design new CGRP analogs with specific, desirable properties. The development of (CYS(ET)2,7)-α-CGRP (human) itself was an early success in this area, modifying a less potent linear analog to create a more powerful research tool. nih.gov

Targeted Modifications for Enhanced Receptor Subtype Selectivity

A major goal is to develop ligands that can selectively target different CGRP-responsive receptors (e.g., the canonical CGRP receptor vs. the AMY1 receptor). This is critical for dissecting their individual physiological roles and for developing more targeted therapeutics.

Strategies for achieving selectivity include:

Modifying the Disulfide Bridge: The disulfide bond between residues 2 and 7 is a key feature of native CGRP. nih.gov Breaking this bond, as in (CYS(ET)2,7)-α-CGRP (human), dramatically alters the pharmacology. While this often reduces potency at the canonical CGRP receptor, it can enhance selectivity for other receptors. nih.gov The replacement of the acetaminomethyl (Acm) protecting groups with ethyl groups in (CYS(ET)2,7)-α-CGRP (human) significantly increased its potency at the CGRP2 receptor subtype. nih.gov

C-terminus Modifications: The extreme C-terminus of CGRP is a primary determinant of specificity, interacting directly with the RAMP component of the receptor complex. nih.govcoventry.ac.uk Modifying these residues can switch selectivity between CGRP, AM1, and AMY1 receptors.

N-terminus and α-helix Modifications: The N-terminal region and the α-helix (residues 8-18) are critical for receptor activation. nih.govnih.gov Altering residues in this region can modulate efficacy and create partial agonists or antagonists.

Development of Fluorescently Labeled Analogs for Imaging and Trafficking Studies

Attaching fluorescent probes to CGRP analogs creates powerful tools to visualize and quantify receptor behavior in real-time in living cells. researchgate.netotago.ac.nz These fluorescent ligands allow for detailed studies of receptor pharmacology that are not possible with unlabeled peptides.

Recent progress in this area includes:

Synthesis of Potent Fluorescent Analogs: Researchers have successfully synthesized CGRP analogs labeled with fluorophores like 5(6)-carboxyfluorescein (B613776) and Cy5. acs.orgnih.govnih.gov The position of the label is critical; for instance, labeling at Lys24 or Lys35 resulted in analogs that retained significant biological activity, whereas N-terminal labeling led to a greater loss of potency. nih.govnih.gov

Visualizing Receptor Internalization: Fluorescent CGRP analogs have been used to directly observe receptor internalization. researchgate.netotago.ac.nz These studies have revealed stark differences in the regulation of CGRP-responsive receptors. For example, upon stimulation with a Cy5-labeled CGRP analog, the canonical CGRP receptor undergoes robust internalization, while the AMY1 receptor shows very little internalization and remains at the cell surface. acs.org

This differential trafficking has significant implications for signaling, suggesting that the AMY1 receptor may mediate more sustained signaling in the presence of high CGRP concentrations. acs.org Future studies will utilize these fluorescent tools, including potentially a fluorescently-tagged version of (CYS(ET)2,7)-α-CGRP (human), to further explore receptor trafficking, dimerization, and distribution in native tissues and complex cellular systems.

Fluorescent AnalogLabeling SiteKey FindingReference
[CF-Ahx-Lys24]-h-α-CGRP Lysine 24Retained potent vasodilator activity, making it suitable for receptor studies. nih.gov
[CF-Ahx-Lys35]-h-α-CGRP Lysine 35Showed an acceptable reduction in potency and potential for use in receptor internalization studies. nih.govnih.gov
[Cy5³]-hαCGRP Position 3Was equipotent to unlabeled CGRP and revealed that the CGRP receptor internalizes while the AMY1 receptor does not. acs.org

Integration with Systems Biology Approaches

The study of (CYS(ET)2,7)-α-CGRP (human), a potent and selective analogue of α-calcitonin gene-related peptide (α-CGRP), is increasingly benefiting from the integration of systems biology. This holistic approach allows for a more comprehensive understanding of the complex signaling networks and cellular responses modulated by this peptide. By moving beyond single-pathway analyses, researchers can elucidate the broader physiological and pathophysiological implications of (CYS(ET)2,7)-α-CGRP (human) activity.

Computational Modeling of Peptide-Receptor Dynamics

Computational modeling is becoming an indispensable tool for dissecting the intricate interactions between (CYS(ET)2,7)-α-CGRP (human) and its receptors. The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP1). nih.gov The linear nature of (CYS(ET)2,7)-α-CGRP (human), where the typical disulfide bridge between residues 2 and 7 is replaced by ethyl groups on the cysteine residues, presents unique structural and dynamic properties. nih.gov

Molecular dynamics (MD) simulations can provide atomistic-level insights into the binding process of (CYS(ET)2,7)-α-CGRP (human) to the CLR/RAMP1 complex. These simulations can predict the binding affinity, identify key residues involved in the interaction, and reveal the conformational changes that lead to receptor activation. This information is invaluable for the rational design of new agonists or antagonists with improved selectivity and potency.

The synergy between experimental data and computational modeling will accelerate the pace of discovery in CGRP research, providing a deeper understanding of the molecular mechanisms that underpin the physiological and potential therapeutic effects of (CYS(ET)2,7)-α-CGRP (human).

Understanding the Role of (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) in Specific Biological Pathways and Preclinical Models (excluding clinical translation)

As a selective CGRP2 receptor agonist, (CYS(ET)2,7)-α-CGRP (human) is a valuable tool for dissecting the specific roles of this receptor subtype in various physiological and pathophysiological processes. nih.gov Future research will focus on elucidating its mechanisms of action in preclinical models of disease, with a particular emphasis on neurogenic inflammation, vasodilation, and sensory and autonomic nervous system function.

Mechanistic Studies in Neurogenic Inflammation Models

Neurogenic inflammation is a localized inflammatory response initiated by the release of neuropeptides, including CGRP, from sensory nerve endings. nih.gov This process is implicated in a variety of conditions, such as migraine, arthritis, and certain skin disorders. nih.gov (CYS(ET)2,7)-α-CGRP (human), with its selectivity for the CGRP2 receptor, allows researchers to investigate the specific contribution of this receptor subtype to neurogenic inflammation.

Preclinical models, such as those involving the injection of inflammatory agents into the skin or joints of rodents, can be used to assess the effects of (CYS(ET)2,7)-α-CGRP (human) on key inflammatory readouts, including:

Vasodilation and plasma extravasation: The ability of (CYS(ET)2,7)-α-CGRP (human) to induce these hallmark features of neurogenic inflammation can be quantified using techniques like laser Doppler flowmetry and Evans blue dye leakage.

Immune cell recruitment: The influence of (CYS(ET)2,7)-α-CGRP (human) on the migration of neutrophils, macrophages, and other immune cells to the site of inflammation can be studied using immunohistochemistry and flow cytometry.

Cytokine and chemokine expression: The expression levels of pro-inflammatory and anti-inflammatory mediators in response to (CYS(ET)2,7)-α-CGRP (human) can be measured using techniques like quantitative PCR and ELISA.

By comparing the effects of (CYS(ET)2,7)-α-CGRP (human) with those of the endogenous α-CGRP, which activates both CGRP1 and CGRP2 receptors, researchers can delineate the specific signaling pathways and cellular responses mediated by the CGRP2 receptor in the context of neurogenic inflammation.

Investigations into Vasodilatory Signaling Beyond Primary Pathways

The vasodilatory effects of CGRP are well-established and are primarily mediated through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) in vascular smooth muscle cells. researchgate.net However, there is evidence for alternative and more complex signaling mechanisms. (CYS(ET)2,7)-α-CGRP (human) provides a unique opportunity to explore these non-canonical pathways, particularly those that may be specific to the CGRP2 receptor.

Future research will likely focus on:

Nitric oxide (NO)-dependent signaling: While the primary vasodilatory effect of CGRP is thought to be independent of the endothelium and NO, some studies suggest a role for NO in certain vascular beds. researchgate.netnih.gov Investigations using (CYS(ET)2,7)-α-CGRP (human) in combination with NO synthase inhibitors can clarify the contribution of the CGRP2 receptor to NO-mediated vasodilation.

Ion channel modulation: CGRP is known to activate various types of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. researchgate.net Detailed electrophysiological studies can determine if (CYS(ET)2,7)-α-CGRP (human) modulates the activity of specific ion channel subtypes through the CGRP2 receptor.

A deeper understanding of the diverse vasodilatory signaling mechanisms of (CYS(ET)2,7)-α-CGRP (human) could open up new avenues for the development of targeted therapies for cardiovascular diseases. nih.gov

Exploration in Sensory and Autonomic Nervous System Function

CGRP is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in sensory and autonomic functions. nih.govnih.gov (CYS(ET)2,7)-α-CGRP (human) can be used to probe the specific roles of the CGRP2 receptor in these systems.

In the sensory nervous system , CGRP is a key mediator of pain transmission, particularly in the context of migraine. frontiersin.org While the CGRP1 receptor has been the primary target for migraine therapies, the role of the CGRP2 receptor is less clear. Preclinical models of pain, such as those involving nerve injury or the administration of pain-inducing substances, can be used to investigate the effects of (CYS(ET)2,7)-α-CGRP (human) on nociceptive signaling.

In the autonomic nervous system , CGRP is involved in the regulation of various functions, including cardiovascular control, gastrointestinal motility, and glandular secretion. nih.govresearchgate.net Studies in preclinical models can explore the effects of (CYS(ET)2,7)-α-CGRP (human) on:

Heart rate and contractility: The direct effects of (CYS(ET)2,7)-α-CGRP (human) on cardiac function can be assessed in isolated heart preparations.

Gastrointestinal motility: The influence of (CYS(ET)2,7)-α-CGRP (human) on gastric emptying and intestinal transit can be studied in vivo.

Sympathetic and parasympathetic outflow: The modulation of autonomic nerve activity by (CYS(ET)2,7)-α-CGRP (human) can be investigated using electrophysiological recording techniques.

By elucidating the specific roles of the CGRP2 receptor in the sensory and autonomic nervous systems, research using (CYS(ET)2,7)-α-CGRP (human) will contribute to a more complete understanding of the complex biology of the CGRP system.

Advanced In Vivo Preclinical Models for Mechanistic Insights (non-human)

The exploration of the biological functions of calcitonin gene-related peptide (CGRP) has been significantly advanced by the development of modified peptide analogues. Among these, (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) has emerged as a critical tool for dissecting the roles of different CGRP receptor subtypes. While extensive in vivo studies on whole animal models using this specific analogue are not widely documented in publicly available research, significant mechanistic insights have been gleaned from preclinical studies using isolated non-human tissue preparations. These models, particularly from rats and guinea pigs, have been instrumental in characterizing the pharmacological profile of (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) and understanding its receptor selectivity.

Initial investigations into the structure-activity relationships of CGRP revealed that the disulfide bridge between cysteine residues at positions 2 and 7 is a crucial structural feature for its biological activity. nih.gov Modification of this region led to the synthesis of linear analogues, including (CYS(ET)2,7)-ALPHA-CGRP (HUMAN). This compound is a derivative of the linear analogue [Cys(Acm)2,7]hCGRP α, where the acetaminomethyl (Acm) groups on the cysteine residues are replaced by ethylamide groups. nih.gov This specific modification was found to significantly enhance its potency at a specific subtype of CGRP receptors. nih.gov

Preclinical bioassays using isolated organ tissues have been pivotal in elucidating the selective agonist properties of (CYS(ET)2,7)-ALPHA-CGRP (HUMAN). The rat vas deferens and the guinea pig atrium are classic pharmacological preparations that are considered to predominantly express CGRP2 and CGRP1 receptors, respectively. nih.gov Studies have demonstrated that (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) is a potent full agonist in the rat vas deferens, a model for the CGRP2 receptor. nih.govnih.gov Conversely, in the guinea pig atrium, a CGRP1 receptor-rich tissue, this analogue exhibits only very weak activity at high concentrations. nih.gov

Further mechanistic insights were obtained through radioligand binding assays using rat brain homogenates. These experiments showed that (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) can effectively compete with radiolabeled human α-CGRP for binding sites, indicating a high affinity for CGRP receptors in the central nervous system. nih.gov The addition of a tyrosine residue at the N-terminus of the molecule, creating [Tyr0,Cys(Et)2,7]hCGRP α, was also shown to result in high-affinity binding. nih.gov

The collective findings from these non-human preclinical models have established (CYS(ET)2,7)-ALPHA-CGRP (HUMAN) as a valuable pharmacological tool. Its selectivity for the CGRP2 receptor subtype allows researchers to investigate the specific physiological and pathological processes mediated by this receptor, distinguishing them from those mediated by the CGRP1 receptor.

Research Findings from Preclinical Models

Preclinical ModelKey FindingImplication for Mechanistic Insight
Rat Vas Deferens High potency as a full agonist (ED₅₀ = 3.4 ± 1.2 nM) in inhibiting the twitch response. nih.govDemonstrates potent activation of the CGRP2 receptor subtype.
Guinea Pig Atrium Induced only a slight inotropic effect at very high concentrations (1 µM). nih.govIndicates very low efficacy at the CGRP1 receptor subtype, highlighting its selectivity.
Rat Brain Homogenates Competed with high affinity for [¹²⁵I]hCGRP α binding sites (IC₅₀ = 0.3 nM). nih.govConfirms high-affinity binding to CGRP receptors present in the central nervous system.

Q & A

Q. How do CRISPR-Cas9 knock-in models improve the study of (CYS(ET)2,7)-ALPHA-CGRP signaling in vivo?

  • Answer: Insertion of a HA-tag at the endogenous CGRP locus enables precise tracking of ligand-receptor interactions via proximity ligation assays (PLA). Conditional knockout in RAMP1-floxed mice crossed with Nestin-Cre lines isolates CNS-specific effects .

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